REACTION_CXSMILES
|
C([O-])=O.[NH4+].[N+:5]([C:8]1[CH:9]=[CH:10][C:11]2[N:15]=[C:14]([CH2:16][NH:17][C:18](=[O:24])[O:19][C:20]([CH3:23])([CH3:22])[CH3:21])[NH:13][C:12]=2[CH:25]=1)([O-])=O>CO.[C].[Pd]>[NH2:5][C:8]1[CH:9]=[CH:10][C:11]2[N:15]=[C:14]([CH2:16][NH:17][C:18](=[O:24])[O:19][C:20]([CH3:21])([CH3:23])[CH3:22])[NH:13][C:12]=2[CH:25]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
228 mg
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
tert-butyl ((6-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate
|
Quantity
|
106 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(NC(=N2)CNC(OC(C)(C)C)=O)C1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
palladium-carbon
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1 hour and 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The insoluble matter was removed by filtration through Cerite
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the obtained residue, ethyl acetate and water were added
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC2=C(NC(=N2)CNC(OC(C)(C)C)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 mg | |
YIELD: CALCULATEDPERCENTYIELD | 105.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |